molecular formula C9H13N5 B3355580 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile CAS No. 630120-87-5

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B3355580
CAS No.: 630120-87-5
M. Wt: 191.23 g/mol
InChI Key: JHXHPGUCRGSODM-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the reaction of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring, giving the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and dihydropyrazine structures exhibit significant biological activities, including:

  • Antitumor Activity : Some derivatives have shown efficacy in inhibiting tumor growth, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antibiotics.
  • Neurological Effects : Similar compounds have demonstrated neuropharmacological effects, indicating potential use in treating neurological disorders .

Applications in Medicinal Chemistry

The unique combination of functionalities in 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile makes it an attractive candidate for drug development. Notable applications include:

  • Drug Design : Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.
  • Receptor Binding Studies : The compound's interactions with various receptors can be studied to understand its pharmacological profiles better .

Comparative Analysis of Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
1-(Piperazin-1-yl)pyrazineContains a pyrazine ringExhibits distinct neuropharmacological effects
2-(Piperazin-1-yl)quinazolineQuinazoline coreKnown for potent anticancer properties
5-(Piperazin-1-yl)-1H-pyrazolePyrazole ringDemonstrates significant antimicrobial activity
3-(Pyridin-4-yl)-3,4-dihydropyrazinePyridine substitutionPotentially more selective in receptor binding

The specificity of the piperazine and dihydropyrazine functionalities in this compound may confer distinct biological activities not observed in other similar compounds .

Case Studies

Several studies have been conducted to explore the applications of this compound:

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, indicating its potential as a new antibiotic candidate.
  • Neuropharmacological Research :
    • Investigations into the neuropharmacological effects revealed that the compound could modulate neurotransmitter systems, providing insights into its use for treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.

Biological Activity

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, supported by case studies and detailed research findings.

  • Molecular Formula : C9H13N5
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 630120-87-5
  • Structure : The compound features a piperazine ring and a dihydropyrazine moiety, contributing to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. A study evaluated various synthesized compounds, revealing that certain modifications enhanced their cytotoxicity against cancer cell lines. For instance, compounds with specific substituents on the piperazine ring showed improved efficacy against breast and lung cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against several bacterial strains. A series of studies demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity. Research conducted on various fungal pathogens indicated that it effectively inhibits fungal growth, particularly in strains resistant to conventional antifungal agents. The compound's ability to interfere with fungal cell membrane integrity was highlighted as a key mechanism .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of 6-substituted derivatives of this compound and evaluated their antitumor activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial screening of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as an alternative treatment option .

Data Table

Biological ActivityTest OrganismIC50/MIC (µg/mL)Reference
AntitumorBreast Cancer Cells5.4
AntitumorLung Cancer Cells7.2
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AntifungalCandida albicans10.0

Properties

IUPAC Name

2-piperazin-1-yl-1,2-dihydropyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,9,11,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHPGUCRGSODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C(=NC=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668354
Record name 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630120-87-5
Record name 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
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3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Reactant of Route 6
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